molecular formula C28H32BrP B3265918 Geranyltriphenylphosphoniumbromide CAS No. 41273-34-1

Geranyltriphenylphosphoniumbromide

Cat. No. B3265918
CAS RN: 41273-34-1
M. Wt: 479.4 g/mol
InChI Key: SRDQDLILIBAEFO-OSMRDGEFSA-M
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Description

Geranyltriphenylphosphoniumbromide is a compound that contains a geranyl group (a common component in terpenes), a triphenylphosphonium group (often used in chemistry for various reactions), and a bromide ion .


Molecular Structure Analysis

The molecular structure of Geranyltriphenylphosphoniumbromide would likely consist of a geranyl group attached to a phosphorus atom, which is also attached to three phenyl groups and a bromide ion .

Scientific Research Applications

Photoredox-Catalyzed Bromodifluoromethylation

Geranyltriphenylphosphonium bromide has been utilized in photoredox catalysis. For instance, in a study, difluoromethyltriphenylphosphonium bromide served as a precursor for the CF2H radical in the bromodifluoromethylation of alkenes under visible-light photoredox conditions. This process, catalyzed by CuBr2, led to the selective formation of bromodifluoromethylated products (Qing-Yu Lin et al., 2016).

Impact on Bone Resorption and Metabolic Bone Diseases

Geranyltriphenylphosphonium bromide has implications in the study of metabolic bone diseases. Research has shown that bisphosphonates, which impact bone resorption, target enzymes in the mevalonate pathway such as isopentenyl pyrophosphate isomerase/farnesyl pyrophosphate synthase. These enzymes are also linked to the molecular mechanism of action of nitrogen-containing bisphosphonates in osteoclasts, highlighting the role of geranylgeranylated proteins in osteoclast formation and function (E. V. van Beek et al., 1999).

Geranylgeraniol in Preventing Bisphosphonate-Related Osteonecrosis

Studies have explored the role of geranylgeraniol in mitigating bisphosphonate-related osteonecrosis of the jaw (BRONJ). Geranylgeraniol has demonstrated increased activity and viability in cells previously treated with zoledronic acid, suggesting its potential as a treatment option for BRONJ. This indicates the significant impact of geranylgeranylation on cell survival and bone health (S. Zafar et al., 2020).

Applications in Bioassays

Geranyltriphenylphosphonium bromide compounds have been used to stabilize bioassays, preserving glucose content for extended periods. This has applications in assessing metabolic processes in various extreme environments, such as space or underwater expeditions (Iarmol'chuk Gm, 1998).

Inhibition of Geranylgeranyl Diphosphate Synthase and Apoptosis

Research has highlighted the inhibition of geranylgeranyl diphosphate synthase as a mechanism for inducing apoptosis, potentially useful in treating diseases like cancer. This supports the therapeutic potential of targeting multiple enzymes in the isoprenoid biosynthesis pathway for cancer treatment (A. Dudakovic et al., 2008).

Synthesis and Organic Reactions

Geranyltriphenylphosphonium bromide is also important in organic synthesis. It has been used as a catalyst in various reactions, including the protection and deprotection of alcohols as alkyl vinyl ethers, and in the cyclotrimerization of aldehydes (Y. Hon & Chia-Fu Lee, 1999; 2001).

Future Directions

The future directions for research on Geranyltriphenylphosphoniumbromide would likely depend on the results of initial studies on the compound. Potential areas of interest could include exploring its synthesis, properties, and potential applications .

properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl]-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32P.BrH/c1-24(2)14-13-15-25(3)22-23-29(26-16-7-4-8-17-26,27-18-9-5-10-19-27)28-20-11-6-12-21-28;/h4-12,14,16-22H,13,15,23H2,1-3H3;1H/q+1;/p-1/b25-22+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDQDLILIBAEFO-OSMRDGEFSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geranyltriphenylphosphoniumbromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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